

# Acetic anhydride-d6 chemical properties and specifications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acetic anhydride-d6

Cat. No.: B1586218

[Get Quote](#)

## Acetic Anhydride-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, specifications, and common applications of **Acetic anhydride-d6**. This deuterated analog of acetic anhydride is a valuable reagent in various scientific fields, particularly in the synthesis of deuterated compounds, proteomics, and as a solvent in NMR spectroscopy.

## Core Chemical Properties and Specifications

**Acetic anhydride-d6**, with the chemical formula  $(CD_3CO)_2O$ , is a stable, isotopically enriched compound. Its physical and chemical properties are summarized below.

Property	Value
Molecular Formula	C <sub>4</sub> D <sub>6</sub> O <sub>3</sub>
Molecular Weight	108.13 g/mol [1]
CAS Number	16649-49-3[1]
Appearance	Clear, colorless liquid
Melting Point	-73 °C (lit.)
Boiling Point	138-140 °C (lit.)
Density	1.143 g/mL at 25 °C
Refractive Index (n <sub>20</sub> /D)	1.3875 (lit.)
Chemical Purity	Typically ≥98%[1]
Isotopic Enrichment (D)	Typically ≥98 atom % D

## Spectroscopic Data

While specific spectra for **Acetic anhydride-d6** are not readily available in public databases, the following information is based on the known spectra of its non-deuterated counterpart and the principles of isotopic effects.

Spectroscopic Technique	Expected Observations
$^1\text{H}$ NMR	In a pure sample, no significant signals should be observed in the $^1\text{H}$ NMR spectrum due to the deuterium substitution. A small residual peak may be present depending on the isotopic purity. For comparison, the proton signal in non-deuterated acetic anhydride appears as a singlet at approximately 2.22 ppm.[2]
$^{13}\text{C}$ NMR	The $^{13}\text{C}$ NMR spectrum is expected to show two signals: one for the carbonyl carbon and one for the methyl carbon. The chemical shifts should be similar to those of acetic anhydride (approx. 167 ppm for the carbonyl carbon and 22 ppm for the methyl carbon in $\text{CDCl}_3$ ), but the methyl carbon signal will appear as a multiplet due to coupling with deuterium.
Infrared (IR) Spectroscopy	The IR spectrum of Acetic anhydride-d6 will exhibit characteristic C-D stretching vibrations at a lower frequency (around $2100\text{--}2260\text{ cm}^{-1}$ ) compared to the C-H stretches (around $2850\text{--}3000\text{ cm}^{-1}$ ) of the non-deuterated analog. The strong double carbonyl ( $\text{C}=\text{O}$ ) stretch will still be present, typically as two bands around $1825\text{ cm}^{-1}$ and $1755\text{ cm}^{-1}$ .[3]
Mass Spectrometry (MS)	The molecular ion peak ( $\text{M}^+$ ) in the mass spectrum will be observed at $m/z$ 108. Common fragments would include the deuterated acetyl cation $[\text{CD}_3\text{CO}]^+$ at $m/z$ 46.

## Experimental Protocols

**Acetic anhydride-d6** is primarily used for the introduction of a deuterated acetyl group onto various functional groups. Below are detailed methodologies for common applications.

## N-Terminal Acetylation of Peptides

This protocol describes the acetylation of the N-terminus of a peptide, a common modification to improve stability or for use in proteomics research.

Materials:

- Peptide
- **Acetic anhydride-d6**
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Fritted peptide synthesis reaction vessel
- Vortex mixer or stir plate

Procedure:

- Place the resin-bound peptide in a coarse-fritted peptide synthesis reaction vessel.[\[4\]](#)
- Wash the resin with dichloromethane (DCM) for one minute.[\[4\]](#)
- Drain the DCM using a vacuum manifold.[\[4\]](#)
- Prepare a 10% solution of **Acetic anhydride-d6** in N,N-Dimethylformamide (DMF).[\[4\]](#)
- Add the **Acetic anhydride-d6** solution to the reaction vessel.
- Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.[\[4\]](#)
- Drain the reaction vessel.[\[4\]](#)
- Wash the resin thoroughly with DMF followed by DCM.
- To ensure complete acetylation, the coupling step (steps 5-7) can be repeated.[\[4\]](#)

- The N-terminally acetylated-d3 peptide is now ready for cleavage from the resin.

## General Protocol for the Deuteration (Acetylation) of a Primary Amine

This procedure outlines the general steps for the acetylation of a primary amine using **Acetic anhydride-d6**.

Materials:

- Primary amine
- **Acetic anhydride-d6**
- Pyridine (or another suitable base)
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Stirring apparatus

Procedure:

- Dissolve the primary amine in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
- Add a suitable base, such as pyridine (1.2 equivalents), to the solution.
- Cool the reaction mixture in an ice bath.
- Slowly add **Acetic anhydride-d6** (1.1 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-d3 amine.
- Purify the product by column chromatography or recrystallization if necessary.

## NMR Sample Preparation

A general procedure for preparing a sample for NMR analysis.

Materials:

- Sample (5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR)[5][6]
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ , DMSO-d6) (0.6-0.7 mL)[5][6]
- NMR tube
- Pipette
- Vial

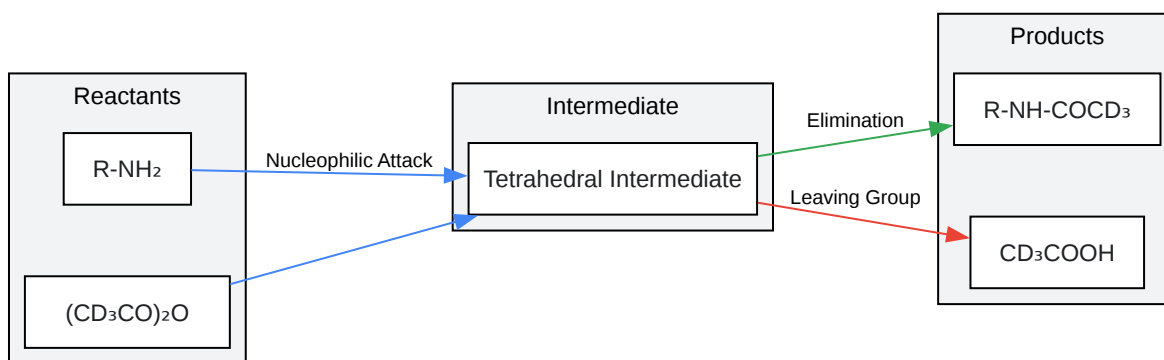
Procedure:

- Weigh the desired amount of the sample into a clean, dry vial.[5]
- Add the appropriate volume of deuterated solvent to the vial.[5]
- Gently swirl or vortex the vial to dissolve the sample completely.
- If there are any solid particles, filter the solution through a small plug of glass wool in a pipette.[5]
- Transfer the clear solution into a clean NMR tube using a pipette.[5]
- Cap the NMR tube securely. The sample is now ready for analysis.

## Visualizations

### Reaction Mechanism: Amine Acetylation

The following diagram illustrates the general mechanism for the acetylation of a primary amine with acetic anhydride.

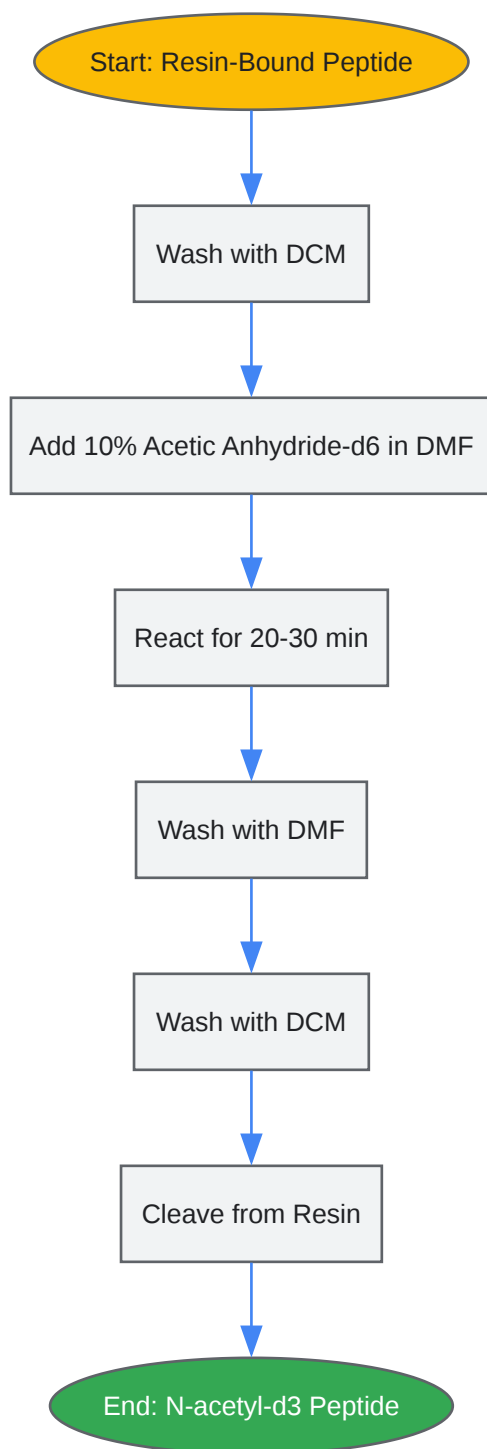


[Click to download full resolution via product page](#)

Caption: Mechanism of amine acetylation.

### Experimental Workflow: N-Terminal Peptide Acetylation

This diagram outlines the key steps in the solid-phase synthesis workflow for the N-terminal acetylation of a peptide.



[Click to download full resolution via product page](#)

Caption: Peptide N-terminal acetylation workflow.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. m.youtube.com [m.youtube.com]
- 2. Acetic anhydride(108-24-7) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 3. Acetic Anhydride [applets.kcvs.ca]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. cif.iastate.edu [cif.iastate.edu]
- To cite this document: BenchChem. [Acetic anhydride-d6 chemical properties and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586218#acetic-anhydride-d6-chemical-properties-and-specifications]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)